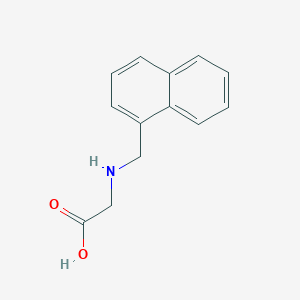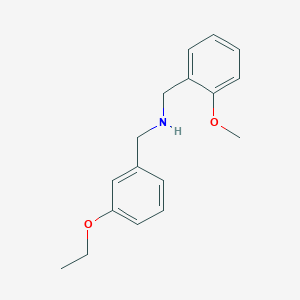![molecular formula C18H18ClN3OS B268133 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-154,526 and belongs to the class of corticotropin-releasing factor (CRF) receptor antagonists.
Wirkmechanismus
CP-154,526 is a selective antagonist of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine receptor type 1 (N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1). N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 is a G protein-coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis plays a crucial role in the body's response to stress. CP-154,526 blocks the binding of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine to N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1, thereby inhibiting the activation of the HPA axis.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have several biochemical and physiological effects. It reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in response to stress. Additionally, CP-154,526 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CP-154,526 has several advantages for lab experiments. It is a highly selective antagonist of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 and has a good pharmacokinetic profile. However, CP-154,526 has some limitations, such as its poor solubility in water and limited stability in solution.
Zukünftige Richtungen
CP-154,526 has significant potential for future research. Some of the future directions include investigating its use in the treatment of addiction, stress-related disorders, and neurodegenerative diseases. Furthermore, CP-154,526 can be used to study the role of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 in the regulation of the HPA axis and stress response. Additionally, further research can be conducted to improve the solubility and stability of CP-154,526 in solution.
Conclusion:
In conclusion, CP-154,526 is a promising compound with potential therapeutic applications in various diseases. Its selective antagonism of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine1 makes it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of CP-154,526.
Synthesemethoden
CP-154,526 can be synthesized by a multistep process involving the reaction of 3-chlorobenzyl alcohol with furfural in the presence of an acid catalyst to form 5-(3-chlorophenyl)-2-furfural. This intermediate is then reacted with 3-(2-pyrimidinylthio)propylamine in the presence of a base to yield the final product CP-154,526.
Wissenschaftliche Forschungsanwendungen
CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. Furthermore, CP-154,526 has been investigated for its potential use in the treatment of addiction, stress-related disorders, and neurodegenerative diseases.
Eigenschaften
Produktname |
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine |
|---|---|
Molekularformel |
C18H18ClN3OS |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine |
InChI |
InChI=1S/C18H18ClN3OS/c19-15-5-1-4-14(12-15)17-7-6-16(23-17)13-20-8-3-11-24-18-21-9-2-10-22-18/h1-2,4-7,9-10,12,20H,3,8,11,13H2 |
InChI-Schlüssel |
UZMMVKICTOOQHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCCSC3=NC=CC=N3 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCCSC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
